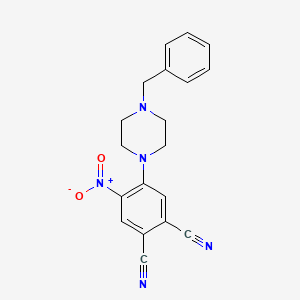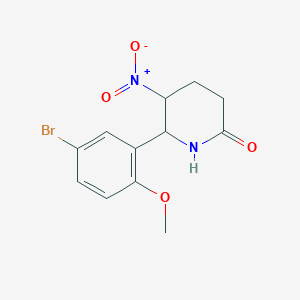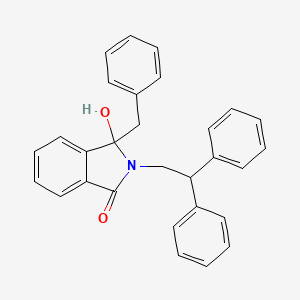
4-(4-benzyl-1-piperazinyl)-5-nitrophthalonitrile
Übersicht
Beschreibung
4-(4-benzyl-1-piperazinyl)-5-nitrophthalonitrile, commonly known as BNPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BNPP is a phthalonitrile-based compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of BNPP is not fully understood, but it is believed to act by inhibiting the growth of bacterial and fungal cells. BNPP has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are essential for the replication and transcription of bacterial DNA. Moreover, BNPP has been shown to disrupt the cell membrane of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
BNPP has been shown to possess low toxicity and high selectivity towards bacterial and fungal cells, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, BNPP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BNPP possesses several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards bacterial and fungal cells. Moreover, BNPP can be easily modified to yield various derivatives, making it a versatile compound for various scientific applications. However, one of the main limitations of BNPP is its poor solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
The potential applications of BNPP are vast, and future research should focus on exploring its potential in various scientific fields. Some of the future directions for BNPP include the development of new antibiotics and antifungal agents, the synthesis of new organic compounds using BNPP as a building block, and the development of new therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, future research should focus on improving the solubility of BNPP in water, which can expand its potential applications in various fields.
Conclusion
In conclusion, BNPP is a phthalonitrile-based compound that has been extensively studied for its potential applications in various scientific fields. BNPP can be synthesized using different methods, and its mechanism of action has been studied in detail. BNPP possesses several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards bacterial and fungal cells. Moreover, BNPP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Future research should focus on exploring the potential applications of BNPP in various scientific fields.
Wissenschaftliche Forschungsanwendungen
BNPP has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. BNPP has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, BNPP has been used as a building block for the synthesis of various organic compounds, including phthalocyanines and porphyrins.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-12-16-10-18(19(24(25)26)11-17(16)13-21)23-8-6-22(7-9-23)14-15-4-2-1-3-5-15/h1-5,10-11H,6-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJGAEXFQXVESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B3932489.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3932507.png)
![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)



![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)

![2-({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3932555.png)

![N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932568.png)
